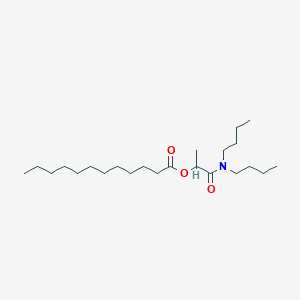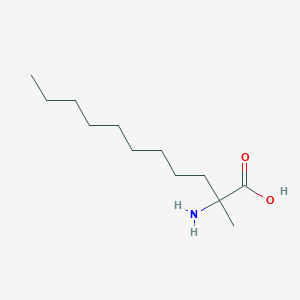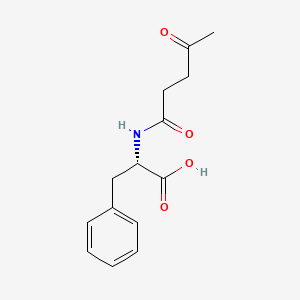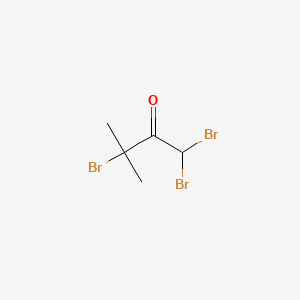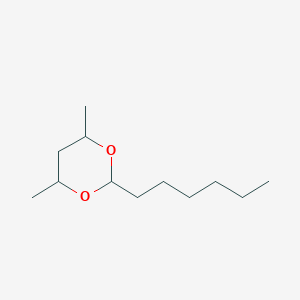![molecular formula C28H22N2O3S B14741399 N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide CAS No. 5821-74-9](/img/structure/B14741399.png)
N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and a benzylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring. This intermediate is further reacted with 3-formylchromone to yield the final product. The reaction conditions often require the use of organic solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]benzohydrazide: Shares a similar thiazole and benzylphenyl structure but differs in the chromene core.
Other chromene derivatives: Compounds with similar chromene structures but different substituents.
Uniqueness
N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide is unique due to its specific combination of a chromene core, thiazole ring, and benzylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5821-74-9 |
|---|---|
Molekularformel |
C28H22N2O3S |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C28H22N2O3S/c1-2-24-25(20-14-12-19(13-15-20)16-18-8-4-3-5-9-18)29-28(34-24)30-26(31)22-17-21-10-6-7-11-23(21)33-27(22)32/h3-15,17H,2,16H2,1H3,(H,29,30,31) |
InChI-Schlüssel |
ZZXACABNLZPFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


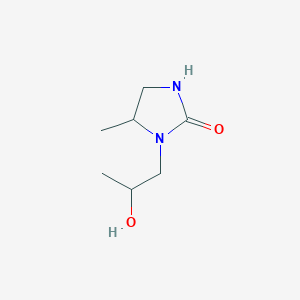

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

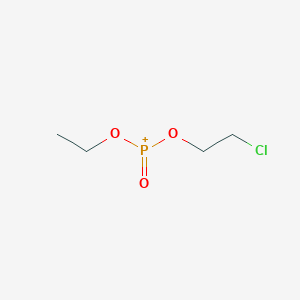
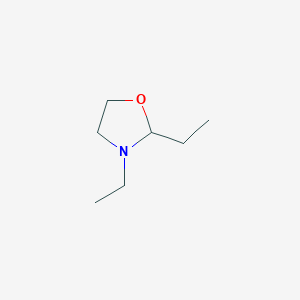
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
